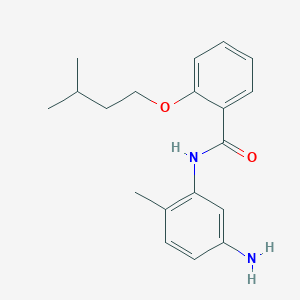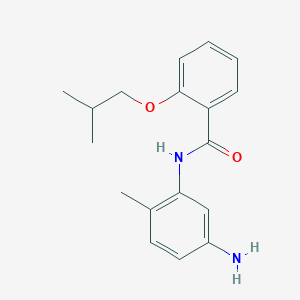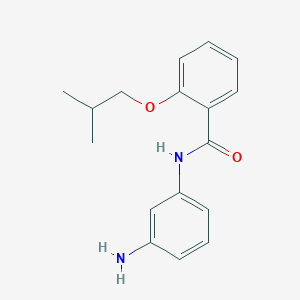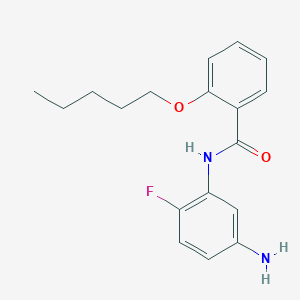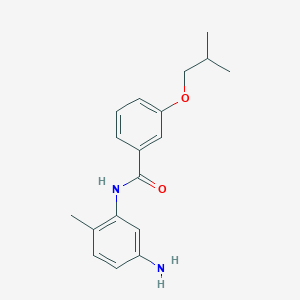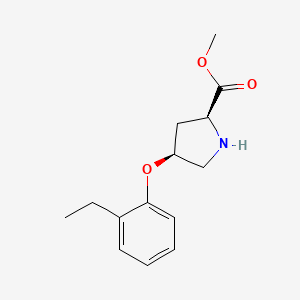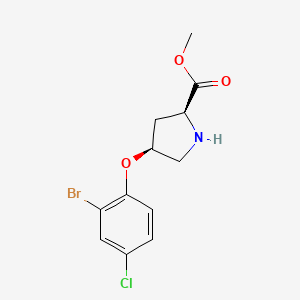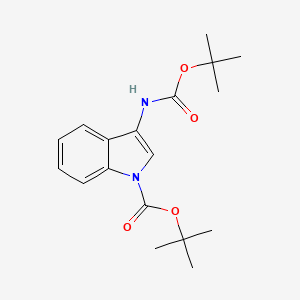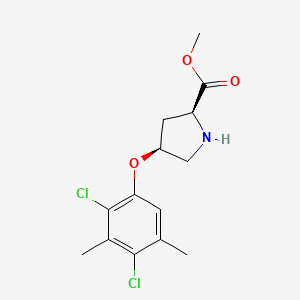
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide (NADB) is a synthetic compound used in scientific research. It is a derivative of butanamide, an amide of butanoic acid with an amine group at the fourth position. NADB has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
Research on compounds structurally similar to N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has shown promising applications as dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors play a significant role in the treatment of type 2 diabetes by regulating blood glucose levels. A study by Nitta et al. (2012) highlights the potent DPP-4 inhibitory activity of these compounds, demonstrating their potential in diabetes management (Nitta et al., 2012).
Lipoxygenase Inhibitors
Another study focuses on derivatives of this compound as effective lipoxygenase inhibitors. This research, conducted by Aziz‐ur‐Rehman et al. (2016), indicates the potential of these compounds in targeting lipoxygenase enzymes, which are involved in inflammatory responses (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase and Melanin Inhibitors
The compounds similar to this compound have also been researched for their potential as tyrosinase and melanin inhibitors. A study by Raza et al. (2019) suggests these compounds can be effective in depigmentation therapies, indicating their application in treating conditions like hyperpigmentation (Raza et al., 2019).
Anticonvulsant Agents
Furthermore, derivatives of this compound have been studied for their anticonvulsant properties. Kamiński et al. (2015) synthesized a series of compounds that showed promising results in preclinical seizure models, suggesting their potential in treating epilepsy (Kamiński et al., 2015).
Fungicidal Activities
Lastly, certain derivatives exhibit fungicidal activities against various fungi. A study by Lee et al. (1999) on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, related to the compound , demonstrates their effectiveness against fungi like Pyricularia oryzae and Botrytis cinerea (Lee et al., 1999).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDLYTOJGQWIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



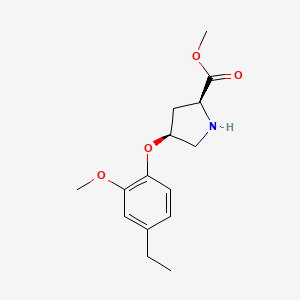
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)

